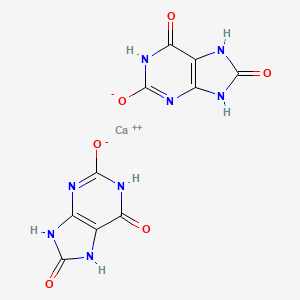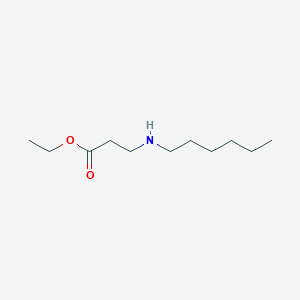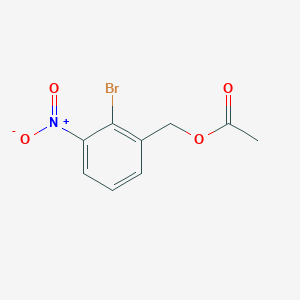
Calcium urate
Vue d'ensemble
Description
Calcium urate is a chemical compound that is formed when uric acid and calcium ions combine. It is a common component of kidney stones and can also be found in gouty tophi. This compound has been the subject of extensive scientific research due to its potential role in the development of these conditions.
Applications De Recherche Scientifique
Crystallization and Arthritis
Calcium urate plays a role in crystal aggregates associated with various forms of arthritis. Research shows that crystals like monosodium urate and this compound can cause acute inflammation and contribute to the damage of bone, cartilage, and other joint tissues. This is clinically perceived as tophaceous destruction or degenerative joint disease. Crystals containing calcium are also potent mitogens, indicating their importance in cell division and growth (McCarty, 1994).
Crystal Structure Analysis
A study focused on the characterization of calcium diurate hexahydrate (CaUr2·6H2O) provides insights into the diverse uric acid salts linked with crystal deposition diseases. This contributes to understanding the crystal structure and interactions in conditions like gout and pseudogout (Presores et al., 2013).
Urinary Stone Research
This compound is significant in the study of urinary stone disease. Historical research symposia have focused on understanding the role of various substances, including calcium and uric acid, in the formation of urinary stones. This compound's involvement in stone formation, through mechanisms like hypercalciuria and hyperoxaluria, has been a topic of extensive research (Bichler, 2006).
Urolithiasis and Calcium Salts Crystallization
Studies have explored the crystallization of calcium salts in urine, examining the role of urate in facilitating the nucleation and growth of calcium oxalate crystals. This is particularly relevant in hyperuricosuric conditions, where increased urinary uric acid levels can promote calcium oxalate stone formation (Pak et al., 1978).
Neurodegenerative Disease Research
Urate levels, including this compound, are studied for their potential role in neurodegenerative diseases. Elevated urate levels are associated with a reduced risk of developing conditions like Parkinson’s disease and Alzheimer’s disease, suggesting a neuroprotective effect possibly due to antioxidant properties (Paganoni & Schwarzschild, 2016).
Calcium Oxalate Crystallization in Urine
Research into the role of urate in promoting calcium oxalate crystallization in urine has implications for understanding stone formation. This includes the exploration of urinary glycosaminoglycans and their interaction with urate salts, which can influence the crystallization process (Grover et al., 1992).
Propriétés
IUPAC Name |
calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4N4O3.Ca/c2*10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h2*(H4,6,7,8,9,10,11,12);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKIPZDTTJQYGT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)[O-].C12=C(NC(=O)N1)N=C(NC2=O)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6CaN8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890528 | |
| Record name | Calcium urate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827-37-2 | |
| Record name | Calcium urate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium urate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium urate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B3286357.png)

![6-[2-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B3286368.png)








![N,N'-Bis[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethyl]-4-(3-aminopropionylamino)-4-[3-oxo-3-[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethylamino]propyl]heptanediamide](/img/structure/B3286455.png)
